molecular formula C18H18ClNO2 B2603754 N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide CAS No. 1799259-73-6

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide

Cat. No.: B2603754
CAS No.: 1799259-73-6
M. Wt: 315.8
InChI Key: UFPJCFBQYQTCMA-VAWYXSNFSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is a synthetic cinnamamide derivative provided for research and development purposes. The compound features a cinnamoyl backbone linked to a 2-(2-chlorophenyl)-2-methoxyethyl group, a structure related to a class of compounds known for diverse biological properties . Cinnamamide derivatives are an active area of scientific investigation due to their broad pharmacological potential, which includes documented antifungal, insecticidal, antimicrobial, and anticancer activities in related compounds . For instance, some cinnamamide derivatives have shown promising activity against plant pathogens and clinical bacterial strains like Staphylococcus and Enterococcus . Other research streams explore related cinnamamide structures as potential cosmetic ingredients for hyperpigmentation and as tyrosinase inhibitors . This makes the cinnamamide scaffold a valuable template for developing novel bioactive molecules in agricultural, pharmaceutical, and cosmetic research . Researchers can utilize this compound as a key intermediate or reference standard in their exploration of new chemical entities. This product is intended for laboratory research use only and is not classified as a drug or approved for any form of human or veterinary use. CAS Number: 1799259-73-6 Molecular Formula: C18H18ClNO2 Molecular Weight: 315.8 g/mol

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPJCFBQYQTCMA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide typically involves the reaction of 2-chlorobenzylamine with cinnamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide. The compound has been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress.

  • Mechanism of Action : The compound enhances the expression of antioxidant genes such as glutamate-cysteine ligase catalytic subunit (GCLC) and heme oxygenase-1 (HO-1) through Nrf2 activation. This leads to increased production of endogenous antioxidants like glutathione, providing cytoprotection against oxidative damage .
  • Case Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in HepG2 cells subjected to oxidative stress, indicating its potential use in antioxidative therapies .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy against various pathogens.

  • Evaluation Methods : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, including clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects on biofilm formation and bacterial growth .
  • Findings : In a comparative study, the compound displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various experimental setups.

  • Cell Line Studies : Research indicates that the compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial membrane potential disruption. This suggests that it can effectively inhibit tumor growth .
  • Dose-Dependent Effects : In vitro studies showed that the compound exhibited a dose-dependent reduction in cell viability across different cancer cell lines, highlighting its potential as an anticancer agent .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical transformations that allow for structural variations aimed at enhancing biological activity.

  • Synthetic Pathways : Efficient methods for synthesizing cinnamamide derivatives have been developed, facilitating the exploration of various substituents that can modulate biological activity .
  • Structure-Activity Relationship (SAR) : Studies on related cinnamamide derivatives have shown that modifications in the phenyl ring significantly affect their biological properties, including antioxidant and anticancer activities .

Data Summary

ApplicationMechanism/EffectReference
AntioxidantNrf2/ARE activation leading to increased GCLC and HO-1
AntimicrobialInhibition of biofilm formation and bacterial growth
AnticancerInduction of apoptosis via caspase activation
SynthesisEfficient methods for creating diverse derivatives

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Substituent Variations
  • N-(2-Chlorophenyl)cinnamamide (CAS 73108-79-9) : Lacks the methoxyethyl group, featuring a direct 2-chlorophenyl-cinnamamide linkage. This simpler structure results in reduced molecular weight (257.71 g/mol vs. ~301.8 g/mol for the target compound) and altered lipophilicity .
  • N-(3-Methoxyphenyl)cinnamamide : Methoxy substitution on the phenyl ring instead of the ethyl chain. This positional difference may enhance electron-donating effects on the aromatic system, affecting receptor binding .
  • 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide : Contains additional hydroxyl groups on both aromatic rings, increasing polarity and hydrogen-bonding capacity. This compound demonstrated potent anti-inflammatory activity (IC50 <17.21 µM), suggesting hydroxyl groups may enhance bioactivity .
Backbone Modifications
  • N-(2-Hydroxy-2-(4-Methoxyphenyl)ethyl)cinnamamide : Replaces the methoxy group with a hydroxyl group on the ethyl chain. This substitution likely improves aqueous solubility but may reduce metabolic stability compared to the methoxy analog .
  • N-(2-(tert-Butylamino)-1-(4-Chlorophenyl)-2-Oxoethyl)-N-(4-Methoxyphenyl)cinnamamide: Incorporates a tert-butylamino and ketone group, increasing steric bulk and complexity. Synthesized via a multicomponent reaction with 83% yield, this compound highlights divergent synthetic strategies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC50)
Target Compound C₁₈H₁₈ClNO₂ ~301.8 2-Chlorophenyl, methoxyethyl Under investigation
N-(2-Chlorophenyl)cinnamamide C₁₅H₁₂ClNO 257.71 2-Chlorophenyl Not reported
Compound 4 (Anti-inflammatory) C₂₀H₂₂NO₅ 356.40 4-Hydroxy-3-methoxyphenyl, methoxyethyl <17.21 µM
N-(3-Methoxyphenyl)cinnamamide C₁₆H₁₅NO₂ 253.30 3-Methoxyphenyl Not reported

Key Findings and Implications

  • Substituent Position Matters : Methoxy groups on the ethyl chain (target compound) vs. phenyl ring (N-(3-methoxyphenyl)cinnamamide) lead to distinct electronic and steric profiles, influencing receptor interactions.
  • Synthetic Flexibility : Multicomponent reactions enable efficient synthesis of complex analogs, though traditional coupling methods remain relevant for simpler derivatives .

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidative, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound this compound can be described structurally as a derivative of cinnamic acid, characterized by the presence of a methoxyethyl group and a chlorophenyl moiety. This structural configuration is believed to influence its biological activity significantly.

Antioxidant Activity

Recent studies have demonstrated that cinnamamide derivatives can act as potent activators of the Nrf2/ARE pathway, which plays a crucial role in cellular antioxidant responses. For instance, in a study involving various substituted N-phenyl cinnamamide derivatives, one compound (designated 1g ) showed significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator. This compound enhanced the expression of key antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, leading to increased glutathione synthesis and reduced oxidative stress in cells exposed to reactive oxygen species (ROS) .

Table 1: Antioxidant Activity of Cinnamamide Derivatives

CompoundIC50 (µM)Mechanism of Action
1g10Nrf2/ARE activation
415Glutathione synthesis
612ROS scavenging

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Cinnamamide derivatives have shown promising results against different cancer cell lines. For example, a related study reported that certain cinnamamide derivatives exhibited cytotoxic effects on HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The compounds were found to induce apoptosis through mechanisms involving the intrinsic pathway, characterized by alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins .

Table 2: Cytotoxicity of Cinnamamide Derivatives Against HepG2 Cells

CompoundIC50 (µM)Apoptotic Mechanism
64.23G1 phase arrest, p53 activation
1g10ROS-mediated apoptosis
45.59Bcl-2 downregulation

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound has been evaluated for antimicrobial efficacy. Studies indicate that cinnamic acid derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of biofilm formation .

Table 3: Antimicrobial Efficacy of Cinnamamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AMRSA32 µg/mL
BEscherichia coli64 µg/mL
CCandida albicans16 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of cinnamamide derivatives:

  • Oxidative Stress Protection : A study indicated that compound 1g significantly reduced oxidative stress markers in HepG2 cells exposed to tert-butyl hydroperoxide, showcasing its protective effects against oxidative damage .
  • Cancer Treatment : In vitro experiments demonstrated that the synthesized cinnamamide derivatives could effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Applications : Research has shown that these compounds can inhibit biofilm formation in clinical strains of bacteria, suggesting their potential use as therapeutic agents against resistant bacterial infections .

Q & A

Q. How should contradictions in biological activity data across studies be addressed?

  • Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell passage number, serum concentration). Standardization via guidelines like the Minimum Information about a Bioactive Entity (MIABE) ensures reproducibility. Meta-analyses of structurally related compounds (e.g., dimethenamid analogs) can identify trends in structure-activity relationships .

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